molecular formula C34H32O10 B12434858 2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone

2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone

Cat. No.: B12434858
M. Wt: 600.6 g/mol
InChI Key: OASRMBZSJNAYKB-UHFFFAOYSA-N
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Description

2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[434935]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone is a complex organic compound with a unique structure characterized by multiple methoxy groups and a dispiro arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the use of catechol derivatives, which undergo oxidative trimerization to form the desired product. The reaction conditions often include the use of metal salts in high oxidation states, such as molybdenum pentachloride, or electrochemical methods to avoid metal waste .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Electroorganic synthesis is preferred due to its sustainability and efficiency. The use of propylene carbonate as a solvent and tetrabutylammonium tetrafluoroborate as an electrolyte can yield high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: Methoxy groups can be substituted under appropriate conditions.

Common Reagents and Conditions

Common reagents include molybdenum pentachloride for oxidation and sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone involves its interaction with specific molecular targets. The methoxy groups and the dispiro structure allow it to interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target .

Properties

Molecular Formula

C34H32O10

Molecular Weight

600.6 g/mol

IUPAC Name

2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone

InChI

InChI=1S/C34H32O10/c1-39-23-17-21(19-13-9-7-10-14-19)34(31(37)27(43-5)28(44-6)32(34)38)24(40-2)18-22(20-15-11-8-12-16-20)33(23)29(35)25(41-3)26(42-4)30(33)36/h7-18,21-22H,1-6H3

InChI Key

OASRMBZSJNAYKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(C2(C(=CC(C13C(=O)C(=C(C3=O)OC)OC)C4=CC=CC=C4)OC)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5

Origin of Product

United States

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